TDO Enzyme Inhibition: C20H20Br2N2O3 Versus Clinical-Stage Comparator LM10
C20H20Br2N2O3 demonstrates measurable but substantially weaker TDO inhibition compared to the clinical-stage comparator LM10. In a cellular assay using mouse TDO expressed in P815B cells, C20H20Br2N2O3 displayed an IC50 > 200,000 nM [1], whereas LM10 inhibits human TDO with an IC50 of 620 nM (0.62 µM) and mouse TDO with an IC50 of 2,000 nM (2 µM) in biochemical assays . This approximately 100- to 300-fold potency differential quantitatively defines the compound's positioning as a low-affinity chemical probe rather than a therapeutic lead, making it suitable for applications where potent target engagement is not required, such as tracer displacement studies or negative-control experiments in TDO/IDO pathway research.
| Evidence Dimension | TDO inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 200,000 nM (mouse TDO, P815B cellular assay) |
| Comparator Or Baseline | LM10: IC50 = 620 nM (human TDO), 2,000 nM (mouse TDO); biochemical assay |
| Quantified Difference | >100-fold (vs human TDO); >100-fold (vs mouse TDO) |
| Conditions | Mouse TDO expressed in P815B cells (target compound) vs recombinant human/mouse TDO biochemical assay (comparator) |
Why This Matters
This quantitative potency gap allows researchers to use C20H20Br2N2O3 as a low-affinity probe or negative control in TDO inhibition assays, while reserving high-potency inhibitors like LM10 for studies requiring robust target engagement.
- [1] BindingDB. BDBM50350291 (CHEMBL1812537). Inhibition of mouse TDO expressed in mouse P815B cells: IC50 > 200,000 nM. View Source
